N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide
Description
This compound is an indole-2-carboxamide derivative featuring a substituted ethyl group at the N₂ position. The substituent includes a 3-chloro-4-methoxyanilino moiety linked via a ketone group.
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-25-16-7-6-12(9-13(16)19)21-17(23)10-20-18(24)15-8-11-4-2-3-5-14(11)22-15/h2-9,22H,10H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
SDNLUKBBUWUDGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-chloro-4-methoxyaniline to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
(a) Indole vs. Triazole Core
- Analog: 5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide () Triazole core introduces a smaller, more polar heterocycle, likely altering solubility and binding kinetics. Molecular Weight: 444.88 g/mol vs. target compound (exact weight unspecified but estimated ~420–450 g/mol).
(b) Indole vs. Pyrrolidinone-Modified Indole
- Analog: N-[(2S)-1-({(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide () Structural Difference: Methoxy group on the indole ring (vs. aniline in the target compound) and a pyrrolidinone side chain. Implication: The pyrrolidinone moiety may enhance solubility or protease targeting, as seen in kinase inhibitors .
Substituent Modifications
(a) Anilino Group Variations
(b) Chlorinated Indole Derivatives
- Analog: 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-(hydroxymethyl)-1H-indole-2-carboxamide () Chloro Position: Chlorine at the 5-position of indole (vs. 3-chloro on aniline in the target compound). Hydroxymethyl Group: Introduces polarity, improving aqueous solubility (logP reduced by ~0.5–1.0 units) .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Activity |
|---|---|---|---|---|
| N₂-[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide (Target) | Indole | 3-Cl-4-OMe-anilino, oxoethyl | ~430 (estimated) | Hypothesized enzyme inhibition |
| 5-Amino-1-[2-(3-Cl-4-OMe-anilino)-2-oxoethyl]-triazole-4-carboxamide (E10) | Triazole | 3-Cl-4-OMe-anilino, 2-methoxybenzyl | 444.88 | Antimicrobial (inferred) |
| 5-Cl-N-(4-(NMe₂)phenethyl)-3-(CH₂OH)-indole-2-carboxamide (E4) | Indole | 5-Cl, hydroxymethyl, phenethyl | 372.40 | Improved solubility |
| Pyrrolidinone-linked indole-2-carboxamide (E9) | Indole | 4-OMe-indole, pyrrolidinone-leucine | ~500 (estimated) | Protease inhibition (IC₅₀ < 50 nM) |
Biological Activity
N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₃ |
| Molecular Weight | 324.8 g/mol |
| IUPAC Name | This compound |
This compound primarily targets Coagulation factor X , influencing the blood coagulation cascade. This interaction can potentially lead to various cellular effects, including modulation of cell proliferation and apoptosis in cancer cells.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole-2-carboxamides, including the compound , showed enhanced activity against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM .
Comparative Antiproliferative Data
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| N~2~-[...] | MCF-7 | 1.35 | Inhibition of CDK2 and EGFR |
| Doxorubicin | MCF-7 | 1.13 | Topoisomerase II inhibition |
Induction of Apoptosis
The compound has been shown to induce apoptosis through various pathways, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C . The modulation of Bcl-2 and Bax proteins further supports its role in promoting apoptotic processes in cancer cells.
Study on Indole Derivatives
A study conducted on a series of indole-2-carboxamides demonstrated that specific modifications could enhance their antiproliferative efficacy. The most active derivatives were found to inhibit key kinases like EGFR and CDK2, leading to significant reductions in cell viability in vitro .
Structural Activity Relationship (SAR)
Research has indicated that the structural characteristics of indole derivatives significantly influence their biological activities. For instance, the presence of halogen atoms on the phenyl ring enhances the compound's potency as an antiproliferative agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
